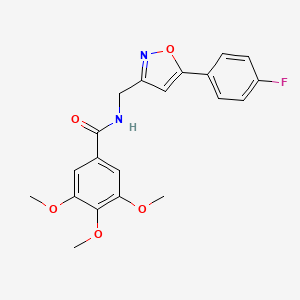

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

描述

属性

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O5/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-11-15-10-16(28-23-15)12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDCFAICUQTVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

化学反应分析

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

科学研究应用

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism of action and identify the molecular targets involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group variations.

Isoxazole-Containing Benzamide Derivatives

Compounds with isoxazole and benzamide motifs are prevalent in medicinal chemistry. For example:

- (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b) (): Structure: Combines coumarin and acrylamide groups with the 4-fluorophenyl-trimethoxybenzamide scaffold. Synthesis: Yielded 74% via hydrazide coupling, with a melting point of 238–240°C. Key Data: $ ^1H $-NMR signals at δ 10.29 (2NH) and 8.38 ppm (aromatic protons).

- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) (): Structure: Integrates a thiadiazole ring with isoxazole and benzamide. Synthesis: 70% yield via hydroxylamine hydrochloride reaction; mp 160°C. Key Data: IR absorption at 1606 cm$ ^{-1} $ (C=O), $ ^1H $-NMR signals for aromatic protons at 7.36–7.72 ppm.

Trimethoxybenzamide Hybrids with Heterocycles

- N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide (): Structure: Features a benzoxazole ring and phenolic hydroxyl group. Key Data: Molecular weight 420.41 g/mol; CAS 329198-07-3. Comparison: The hydroxyl group may improve aqueous solubility but reduce metabolic stability relative to the target compound’s fluorophenyl substitution .

- N-((1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide (): Structure: Benzodioxole replaces the isoxazole-fluorophenyl group.

Triazole and Thiadiazole Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ():

- Structure : Triazole-thione core with sulfonyl and difluorophenyl groups.

- Key Data : IR bands at 1247–1255 cm$ ^{-1} $ (C=S), absence of C=O stretches (1663–1682 cm$ ^{-1} $).

- Comparison : The triazole-thione system provides tautomeric versatility, which may enhance binding flexibility compared to the rigid isoxazole in the target compound .

- N-(5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (8a) (): Structure: Thiadiazole fused with pyridine and acetyl groups. Synthesis: 80% yield; mp 290°C. Key Data: IR bands at 1679 and 1605 cm$ ^{-1} $ (dual C=O).

Data Tables for Key Comparisons

Table 2: Structural and Functional Variations

| Compound Class | Pharmacophoric Features | Potential Advantages | Limitations |

|---|---|---|---|

| Target Compound | Fluorophenyl-isoxazole, Trimethoxybenzamide | Metabolic stability, Lipophilic balance | Limited aqueous solubility |

| Coumarin-Benzamide Hybrids | Extended π-system (coumarin) | Enhanced DNA intercalation potential | Synthetic complexity |

| Triazole-Thiones | Tautomerism (thione ↔ thiol) | Binding flexibility | Reduced thermal stability |

| Thiadiazole-Pyridine Hybrids | Dual heterocycles (thiadiazole, pyridine) | Multi-target engagement | High molecular weight |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s isoxazole linkage may offer simpler synthesis (e.g., via cycloaddition or hydrazide coupling) compared to triazole-thiones requiring harsh alkaline conditions .

- Bioactivity Potential: Fluorophenyl and trimethoxy groups are associated with kinase inhibition (e.g., tubulin polymerization inhibitors), suggesting antiproliferative applications akin to coumarin hybrids in .

- Solubility Challenges : Unlike hydroxylated analogs (), the target compound’s lack of polar groups may necessitate formulation strategies (e.g., liposomal encapsulation) for in vivo efficacy .

生物活性

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. The unique structural features of this compound, including the isoxazole ring and trimethoxybenzamide moiety, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20FNO5

- Molecular Weight : 345.36 g/mol

| Component | Structure | Description |

|---|---|---|

| Isoxazole | Isoxazole | A five-membered ring with one nitrogen atom. |

| Fluorophenyl Group | Fluorophenyl | A phenyl group substituted with a fluorine atom. |

| Trimethoxybenzamide | Trimethoxybenzamide | Benzamide with three methoxy groups attached. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorophenyl group enhances binding affinity to various receptors, while the isoxazole ring and trimethoxybenzamide moiety contribute to its overall pharmacological profile.

Research indicates that this compound may modulate several signaling pathways, potentially influencing cellular processes such as apoptosis, inflammation, and microbial resistance.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This reduction indicates a possible mechanism for alleviating conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound inhibited biofilm formation at sub-MIC concentrations.

-

Case Study on Anti-inflammatory Properties :

- In a controlled trial involving mice with induced paw edema, administration of the compound significantly reduced swelling compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

常见问题

What are the optimal synthetic routes for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation via copper(II)-catalyzed oxidative cyclization of enamides, as demonstrated in oxazole derivatives (e.g., 5-(4-fluorophenyl)oxazole synthesis under reflux with Cu(OAc)₂) .

- Amide coupling between the isoxazole intermediate and 3,4,5-trimethoxybenzoyl chloride, using coupling agents like EDCI/HOBt in anhydrous DMF .

Optimization Tips: - Control reaction temperature (e.g., 80–100°C for cyclization) to minimize side products.

- Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 441.14) .

- Infrared Spectroscopy (IR):

- Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .

How can researchers design initial biological activity screens for this compound?

Level: Basic

Methodological Answer:

- In vitro cytotoxicity assays:

- Antimicrobial testing:

- Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Fluorescence-based imaging:

- Assess cellular uptake using confocal microscopy if the compound exhibits intrinsic fluorescence (e.g., xanthene-core analogs in ) .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Level: Advanced

Methodological Answer:

- Substituent modification:

- Bioisosteric replacements:

- Data analysis:

How can target identification be approached for this compound?

Level: Advanced

Methodological Answer:

- Computational prediction:

- Pull-down assays:

- Use biotinylated analogs with streptavidin beads to isolate bound proteins from cell lysates, followed by LC-MS/MS identification .

- Transcriptomic profiling:

- Compare RNA-seq data from treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

How should researchers address contradictions in reported biological activities (e.g., anticancer vs. lack of efficacy)?

Level: Advanced

Methodological Answer:

- Experimental replication:

- Standardize assay conditions (e.g., cell line origins, serum concentration, incubation time) to minimize variability .

- Metabolic stability testing:

- Off-target profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。